molecular formula C18H29NaO2 B12763262 Sodium gamma-linolenate CAS No. 86761-55-9

Sodium gamma-linolenate

Cat. No.: B12763262
CAS No.: 86761-55-9
M. Wt: 300.4 g/mol
InChI Key: MQLYJTAVSNRQGM-HPFCUAHCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium gamma-linolenate is the sodium salt form of gamma-linolenic acid, a polyunsaturated omega-6 fatty acid. Gamma-linolenic acid is primarily found in seed oils such as evening primrose oil, borage oil, and blackcurrant seed oil. This compound is known for its anti-inflammatory properties and is used in various medical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium gamma-linolenate typically involves the neutralization of gamma-linolenic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where gamma-linolenic acid is dissolved in a suitable solvent, and sodium hydroxide is added gradually under constant stirring. The reaction is exothermic and should be controlled to maintain a moderate temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The gamma-linolenic acid is sourced from natural oils through extraction and purification processes. The neutralization reaction is then carried out in large reactors, followed by filtration and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium gamma-linolenate undergoes various chemical reactions, including:

    Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.

    Reduction: this compound can be reduced to its corresponding alcohols under specific conditions.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with salts of other metals can lead to the formation of different metal gamma-linolenates.

Major Products Formed:

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Gamma-linolenic alcohol.

    Substitution: Metal gamma-linolenates (e.g., calcium gamma-linolenate).

Scientific Research Applications

Sodium gamma-linolenate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various chemical compounds.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It is used in the treatment of conditions such as rheumatoid arthritis, eczema, and diabetic neuropathy.

    Industry: Utilized in the formulation of cosmetics and dietary supplements due to its beneficial effects on skin health.

Mechanism of Action

Sodium gamma-linolenate exerts its effects through several molecular pathways:

    Anti-inflammatory Action: It is converted into dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory prostaglandins such as prostaglandin E1.

    Cell Membrane Function: It incorporates into cell membranes, enhancing their fluidity and function.

    Signal Transduction: It modulates various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Gamma-linolenic acid: The parent compound of sodium gamma-linolenate.

    Dihomo-gamma-linolenic acid: A metabolite of gamma-linolenic acid with similar anti-inflammatory properties.

    Alpha-linolenic acid: An omega-3 fatty acid with different physiological effects.

Uniqueness: this compound is unique due to its enhanced solubility in water compared to gamma-linolenic acid, making it more suitable for certain medical and industrial applications. Its sodium salt form also allows for easier incorporation into various formulations.

Properties

CAS No.

86761-55-9

Molecular Formula

C18H29NaO2

Molecular Weight

300.4 g/mol

IUPAC Name

sodium;(6Z,9Z,12Z)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-,13-12-;

InChI Key

MQLYJTAVSNRQGM-HPFCUAHCSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.